molecular formula C15H23NO2 B14602349 N-Hydroxy-N-(octan-2-yl)benzamide CAS No. 61077-19-8

N-Hydroxy-N-(octan-2-yl)benzamide

Cat. No.: B14602349
CAS No.: 61077-19-8
M. Wt: 249.35 g/mol
InChI Key: OFKAMHDVUWGYJC-UHFFFAOYSA-N
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Description

N-Hydroxy-N-(octan-2-yl)benzamide is a chemical compound of significant interest in biochemical and pharmacological research, particularly explored for its potential as an inhibitor of histone deacetylases (HDACs). The core structure of this molecule is a benzamide group, a motif present in several well-characterized HDAC inhibitors used in scientific research . The mechanism of action for this class of compounds typically involves chelating the zinc ion located at the active site of HDAC enzymes. This interaction effectively blocks the enzyme's activity, leading to an accumulation of acetylated histones and other proteins within cells . The subsequent alterations in gene expression patterns can result in various phenotypic effects, including the induction of cell cycle arrest, promotion of cellular differentiation, or the activation of apoptotic pathways in transformed cells, making HDAC inhibitors a major area of investigation in oncology and epigenetics . The specific molecular signature of this compound, which incorporates an N-alkyl chain, is a subject of structure-activity relationship (SAR) studies. Researchers utilize this compound to understand how variations in the hydrophobic region of the molecule influence its potency, selectivity, and pharmacokinetic properties. Its primary research value lies in its application as a tool compound for probing HDAC function in cellular models, studying epigenetic mechanisms, and evaluating potential therapeutic strategies for diseases characterized by aberrant HDAC activity . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

61077-19-8

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

IUPAC Name

N-hydroxy-N-octan-2-ylbenzamide

InChI

InChI=1S/C15H23NO2/c1-3-4-5-7-10-13(2)16(18)15(17)14-11-8-6-9-12-14/h6,8-9,11-13,18H,3-5,7,10H2,1-2H3

InChI Key

OFKAMHDVUWGYJC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)N(C(=O)C1=CC=CC=C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-N-(octan-2-yl)benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method is the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high yield, eco-friendliness, and low reaction times .

Industrial Production Methods

Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. the method using ultrasonic irradiation and a reusable catalyst, as mentioned above, is gaining popularity due to its efficiency and environmental benefits .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-N-(octan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols.

Scientific Research Applications

N-Hydroxy-N-(octan-2-yl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Hydroxy-N-(octan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, benzamide derivatives are known to act as allosteric activators of human glucokinase, which plays a crucial role in glucose metabolism . The hydroxy and octan-2-yl groups in the compound may enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Functional Groups
  • N-Hydroxy-N-(octan-2-yl)benzamide : Features an N-hydroxyl group and a lipophilic octan-2-yl chain, which may enhance membrane permeability and target binding .
  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () : Contains an N,O-bidentate directing group, enabling metal coordination for C–H functionalization. The branched alkyl chain contrasts with the linear octan-2-yl group in the target compound.

Key Structural Differences :

Compound N-Hydroxy Group Alkyl/Aryl Substituent Key Functional Role
This compound Yes Octan-2-yl Lipophilicity, HDAC inhibition
HPAPB () Yes p-Tolyl-phenylacetyl HDAC inhibition, reduced toxicity
Rip-B () No 3,4-Dimethoxyphenethyl Hyaluronidase inhibition

Pharmacokinetic Data :

Parameter HPAPB () SAHA (Reference)
t₁/₂ (h) 0.592 ~2–4
CL (L/h/kg) 0.611 0.3–0.5
AUC₀–∞ (μg·h/mL) 40.942 ~60–80

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